molecular formula C20H20N6 B2886876 1-Methyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine CAS No. 902906-65-4

1-Methyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine

Cat. No.: B2886876
CAS No.: 902906-65-4
M. Wt: 344.422
InChI Key: WBMIDFKBOJEOLH-UHFFFAOYSA-N
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Description

1-Methyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a triazoloquinazoline core, which is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the refluxing of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in glacial acetic acid for several hours . Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the desired substituents .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazoloquinazoline core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-Methyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine stands out due to its unique triazoloquinazoline core, which provides a distinct mechanism of action and a broad spectrum of biological activities. Its ability to selectively inhibit CDK2 makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-24-11-13-25(14-12-24)20-21-17-10-6-5-9-16(17)19-22-18(23-26(19)20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMIDFKBOJEOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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